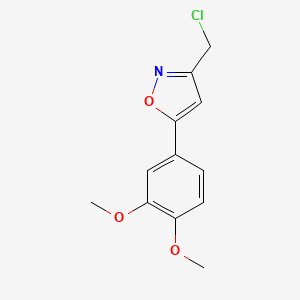

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

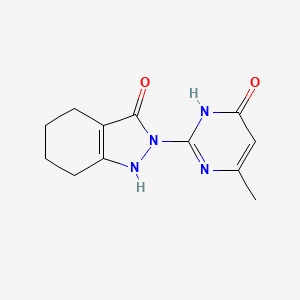

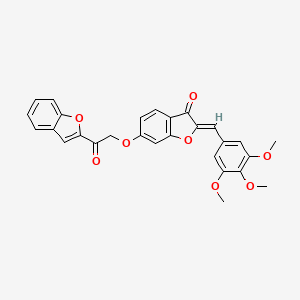

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 .

Synthesis Analysis

Isoxazole derivatives, including this compound, have been evaluated for their potential as COX inhibitors and antimicrobial agents . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket .Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dimethoxy substitution on the first phenyl ring and a Cl atom on the other phenyl . These groups influence the compound’s interactions with biological targets .Chemical Reactions Analysis

This compound has been evaluated for its activity against COX enzymes and various microbial species . It has shown moderate to potent activities against COX enzymes .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 253.68 . Its IUPAC name is this compound .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Analysis

Chemoselective Synthesis : The chemical has been utilized as a precursor in the synthesis of a wide array of isoxazole derivatives, showcasing its versatility in chemoselective nucleophilic chemistry. For example, it has been used to prepare 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, highlighting its potential in creating compounds with insecticidal activity (Yu et al., 2009).

Spectroscopic and Computational Analysis : Research on 3,5-dimethylisoxazole and its derivatives, including 4-(chloromethyl)-3,5-dimethylisoxazole, has shed light on their structural and electronic properties through spectroscopic (FT-IR, FT-Raman, NMR) and computational analysis (DOS, NBO, Fukui). Such studies provide insights into the chemical behavior and potential applications of these compounds in various fields, including materials science and molecular electronics (Kavitha & Velraj, 2016).

Biological Implications and Activities

Antimicrobial and Anticancer Activities : Isoxazole derivatives, including those synthesized from 3-(chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole, have been evaluated for their antimicrobial and anticancer properties. For instance, a series of isoxazole-based chalcones and dihydropyrazoles exhibited significant antibacterial, antifungal, and anticancer activities, suggesting the potential of these derivatives in drug development (Shaik, Kishor, & Kancharlapalli, 2020).

Apoptosis Induction and Downregulation of ERα : Research on specific isoxazole derivatives has shown the ability to induce apoptosis and downregulate estrogen receptor alpha (ERα) in breast cancer models. This highlights the compound's relevance in cancer therapy research, particularly in the development of novel chemotherapeutic agents (Ananda et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been studied for their potential as corrosion inhibitors .

Mode of Action

Related compounds, such as 3,4-dimethoxy phenyl thiosemicarbazone, have been shown to interact with their targets (such as copper) through chemical adsorption . This interaction forms a protective layer on the target surface, which inhibits corrosion .

Biochemical Pathways

The formation of self-assembled monolayers (sams) is a common process involving similar compounds . In this process, the compound forms a monolayer on a surface, altering its properties .

Result of Action

Similar compounds have been shown to form a protective layer on surfaces, which can inhibit corrosion . This suggests that 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole may have similar effects.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the formation of a protective layer by similar compounds has been shown to occur at elevated temperatures and in the presence of protons . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental conditions.

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKUCDQSYROPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)

![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)